2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

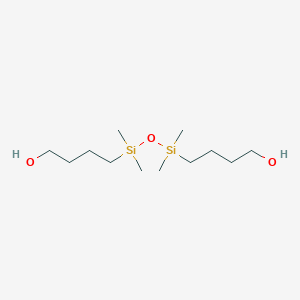

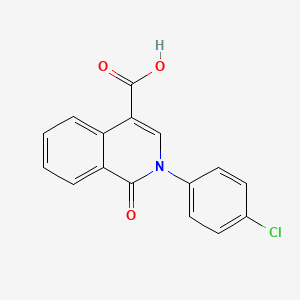

“2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid” is a chemical compound that is part of the class of compounds known as amino acids. It is also known as 2-(N-tert-Butoxycarbonylamino)ethyl methacrylate or BOC protected aminoethyl methacrylate . It has an empirical formula of C11H19NO4 and a molecular weight of 229.27 .

Synthesis Analysis

The synthesis of this compound involves the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride . The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% .Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group (C=O), an ester group (COO), and an amino group (NH2). The compound has a molecular formula of C9H19NO4 and a molecular weight of 205.25 .Chemical Reactions Analysis

This compound can be polymerized to generate a polymer with pendant amine functionality. The protecting group, BOC, is usually removed with acid .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius with a specific gravity of 1.07. It has a boiling point of 165 degrees Celsius and a refractive index of 1.45 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Intermediates

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is involved in various synthesis techniques, including microwave-assisted synthesis which is utilized to prepare 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. This method is efficient and can yield a range of 2-aminonicotinic acids under optimal conditions involving the use of water as the solvent and microwave heating (Quevedo, Bavetsias, & McDonald, 2009). Additionally, 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is synthesized as an important chiral intermediate of sitagliptin from L-aspartic acid, highlighting its role in the production of pharmaceutical intermediates (Zhang Xingxian, 2012).

Industrial Applications

The compound is also related to the production and industrial applications of nicotinic acid, which is an essential nutrient and used as an antipelagic agent. The review of ecological methods for producing nicotinic acid from commercially available raw materials indicates the environmental and industrial relevance of derivatives like 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid (Lisicki, Nowak, & Orlińska, 2022).

Environmental and Green Chemistry

The synthesis and application of compounds like 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid contribute to the field of green chemistry by providing methods that reduce environmental impact. For instance, the synthesis of 2-(arylamino)nicotinic acids in high-temperature water is an efficient, environmentally friendly, and practical method, which aligns with the principles of green chemistry by minimizing hazardous substance production and utilizing water as a green solvent (Li, Xiao, Liang, & Xia, 2012).

Chemical Analysis and Characterization

The compound and its derivatives are also subjects of chemical analysis and characterization, which is essential for understanding their properties and potential applications in various fields, including pharmaceuticals and materials science. For example, the synthesis and crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was characterized by various techniques, highlighting the importance of structural analysis in the development and application of chemical compounds (Dinesh et al., 2010).

Wirkmechanismus

Target of Action

It is known that the compound contains a tert-butoxycarbonyl (boc) protected amino group . Boc-protected amino groups are typically used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .

Mode of Action

The presence of the boc-protected amino group suggests that it may be involved in peptide bond formation during peptide synthesis . The Boc group serves as a protecting group that can be removed under acidic conditions to reveal the amino group , which can then participate in peptide bond formation.

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence pathways involving protein synthesis and modification .

Pharmacokinetics

Factors such as its molecular weight (20525 g/mol) , and its physical properties (e.g., boiling point of 165 °C, specific gravity of 1.07 at 20/20 °C, and refractive index of 1.45) may influence its bioavailability and pharmacokinetic behavior.

Result of Action

If it is involved in peptide synthesis as suggested, it could potentially influence the structure and function of proteins within the cell .

Action Environment

Factors such as temperature, ph, and the presence of other reactive species could potentially affect its reactivity and stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-8-7-15-10-9(11(17)18)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWIEFFVYSCRJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378113 |

Source

|

| Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid | |

CAS RN |

904815-14-1 |

Source

|

| Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)